A Technical Guide to tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Constrained Piperazine Bioisostere for Drug Discovery
A Technical Guide to tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Constrained Piperazine Bioisostere for Drug Discovery
Abstract: This guide provides a comprehensive technical overview of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1228675-18-0), a pivotal building block in modern medicinal chemistry. We delve into its unique molecular structure, where a piperazine ring is conformationally constrained by a fused cyclopropane, and explore how this modification imparts advantageous physicochemical properties. Through an examination of its synthesis, reactivity, and documented applications, this paper serves as a resource for researchers and drug development professionals seeking to leverage this scaffold as a sophisticated piperazine bioisostere to optimize lead compounds.
Introduction: The Rise of a Constrained Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous heterocycle, present in a vast array of approved pharmaceuticals. Its prevalence stems from its ability to present two nitrogen atoms for substitution, influencing solubility, basicity, and target engagement. However, the inherent conformational flexibility of the piperazine ring can be a double-edged sword, sometimes leading to suboptimal binding affinity or off-target effects.
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate emerges as an elegant solution to this challenge. This molecule is a rigid analogue of a mono-Boc-protected piperazine. By fusing a cyclopropane ring across two carbons of the piperazine core, the molecule's conformational freedom is significantly reduced. This structural constraint offers medicinal chemists a powerful tool to fine-tune the three-dimensional architecture of a drug candidate, potentially enhancing selectivity and potency. Furthermore, the electronic properties of the cyclopropane ring modulate the basicity of the piperazine nitrogens, a critical parameter for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]
This guide will explore the fundamental properties, synthesis, and strategic applications of this valuable building block, providing both the theoretical rationale and practical insights for its use in drug discovery programs.
Molecular Structure and Physicochemical Properties
The defining feature of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is its fused bicyclic system. The tert-butyloxycarbonyl (Boc) group protects one of the two nitrogen atoms, allowing for selective functionalization of the secondary amine after deprotection.[3][4]
Caption: Structure of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate.
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1228675-18-0 | [5][6] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [5][6][7] |
| Molecular Weight | 198.26 g/mol | [5][6][8] |
| Appearance | Colorless to yellow liquid or semi-solid | |
| Purity | Typically ≥95-98% | [5] |
| Predicted Boiling Point | 276.4 ± 15.0 °C | [8][9][10] |
| Predicted Density | 1.104 ± 0.06 g/cm³ | [8][9][11] |
| Predicted pKa | 9.54 ± 0.20 | [8][9] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | |
| InChI Key | MALCQJIQWIWGOV-UHFFFAOYSA-N | [7][9] |
The Scientific Rationale: A Superior Piperazine Bioisostere
The strategic replacement of a chemical moiety with another that retains similar biological activity but offers improved properties is a cornerstone of drug design known as bioisosterism. The 2,5-diazabicyclo[4.1.0]heptane core is an advanced bioisostere of piperazine, offering distinct advantages rooted in its structure.
Causality Behind Experimental Choices:
-
Modulation of Basicity: The primary nitrogen of a piperazine ring typically has a pKa around 9.8. This high basicity can lead to extensive ionization at physiological pH, which may increase clearance or cause undesirable interactions with acidic targets like hERG channels. The cyclopropane ring, with its increased s-character, acts as a weak electron-withdrawing group. This effect lowers the basicity of the adjacent nitrogen atoms. A study on the N-Cbz protected core determined a pKa of 6.74, a significant reduction of 1.3 pKa units compared to the equivalent piperazine.[1] This lower basicity can be instrumental in improving a compound's pharmacokinetic profile.
-
Conformational Rigidity: A standard piperazine ring exists in a dynamic equilibrium of chair and boat conformations. By locking the ring system, the diazabicyclo[4.1.0]heptane scaffold reduces the entropic penalty upon binding to a biological target. This pre-organization into a specific conformation can lead to a significant increase in binding affinity and selectivity, as the molecule spends more time in the bioactive conformation.
Caption: Logic of replacing a flexible piperazine with a rigid bioisostere.
Synthesis and Reactivity
The utility of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate lies in its predictable reactivity, centered around the Boc-protected amine and the free secondary amine.
Synthesis of the Core: The core scaffold is accessible through multi-step synthesis. A common route involves the preparation of a 1,2,3,4-tetrahydropyrazine intermediate, which then undergoes a key Simmons-Smith cyclopropanation reaction using reagents like diethylzinc and diiodomethane to form the fused cyclopropane ring.[1]
Reactivity Workflow: The most common use of this building block involves a two-step sequence: Boc deprotection followed by functionalization of the newly liberated secondary amine.
Caption: Typical reaction workflow for utilizing the building block.
Experimental Protocols
Protocol 1: Boc Deprotection (Self-Validating System)
This protocol describes a standard method for removing the Boc protecting group. The reaction's completion can be easily monitored by TLC or LC-MS, confirming the disappearance of the starting material and the appearance of a more polar product.
-
Dissolution: Dissolve tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1-0.2 M concentration).
-
Acid Addition: To the stirred solution at 0 °C, add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA) (5-10 eq).
-
A solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Causality Note: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating the elimination of isobutylene and carbon dioxide to release the free amine.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is often used directly in the next step without further purification. If necessary, it can be triturated with a solvent like diethyl ether to precipitate the salt.
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol provides a method for coupling the deprotected amine with an aryl halide, a common strategy in drug synthesis.[1]
-
Inert Atmosphere: To an oven-dried flask, add the crude amine salt from the deprotection step (1.0-1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., BINAP or Xantphos, 4-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) followed by a base (e.g., Cs₂CO₃ or NaOtBu, 2-3 eq). Causality Note: The base is crucial for deprotonating the amine salt in situ and for facilitating the catalytic cycle.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-110 °C for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated compound.
Applications in Drug Development: A Case Study
The true value of this scaffold is demonstrated by its successful incorporation into pharmacologically active molecules.
Case Study: Ciprofloxacin Analogue for Antibacterial Applications
One of the most compelling validations of the 2,5-diazabicyclo[4.1.0]heptane core is its use as a piperazine surrogate in an analogue of the well-known fluoroquinolone antibiotic, Ciprofloxacin.[1]
-
Objective: Researchers sought to explore how the modified physicochemical and structural properties of the constrained scaffold would impact the antibacterial activity of Ciprofloxacin.
-
Synthesis: The deprotected 2,5-diazabicyclo[4.1.0]heptane core was attached to the 7-position of the fluoroquinolone core via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1]
-
Results: The resulting analogue was demonstrated to have antibacterial activity similar to that of the parent drug, Ciprofloxacin.[1][9][12]
-
Significance: This outcome validates the 2,5-diazabicyclo[4.1.0]heptane moiety as a viable and effective bioisostere for the piperazine ring in this chemical class. It proves that the significant structural and electronic modifications do not abolish biological activity and can be used to create novel chemical matter with potentially differentiated properties, such as altered metabolism or off-target activity profiles.
Beyond this specific example, the scaffold has appeared in patent literature for the synthesis of molecules targeting diverse biological pathways, including GLP-1R agonists[13] and AKT inhibitors[14], showcasing its broad applicability.
Safety and Handling
As with any laboratory chemical, proper handling is essential. Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing vapors.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier safety data sheets.[9][15]
Conclusion
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is more than just another building block; it is a sophisticated tool for modern drug discovery. Its rigid, fused-ring structure provides a validated strategy for overcoming the challenges associated with the flexible piperazine ring. By offering a means to constrain molecular conformation and modulate amine basicity, this scaffold empowers medicinal chemists to design molecules with potentially superior potency, selectivity, and pharmacokinetic properties. The successful synthesis of active compounds, such as the Ciprofloxacin analogue, confirms its utility and solidifies its place in the repertoire of high-value intermediates for the development of next-generation therapeutics.
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